molecular formula C24H49ClN2O2S2 B13738454 4-cyclohexyl-N-[2-[2-(4-cyclohexylbutylamino)ethylsulfonylsulfanyl]ethyl]butan-1-amine;hydrochloride CAS No. 10027-64-2

4-cyclohexyl-N-[2-[2-(4-cyclohexylbutylamino)ethylsulfonylsulfanyl]ethyl]butan-1-amine;hydrochloride

Cat. No.: B13738454
CAS No.: 10027-64-2
M. Wt: 497.2 g/mol
InChI Key: ALXTYWHNGUGXRC-UHFFFAOYSA-N
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Description

4-cyclohexyl-N-[2-[2-(4-cyclohexylbutylamino)ethylsulfonylsulfanyl]ethyl]butan-1-amine;hydrochloride is a complex organic compound characterized by its cyclohexyl groups and amine functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclohexyl-N-[2-[2-(4-cyclohexylbutylamino)ethylsulfonylsulfanyl]ethyl]butan-1-amine;hydrochloride involves multiple steps, typically starting with the preparation of intermediate compounds. The process may include:

    Formation of the cyclohexylbutylamine intermediate: This step involves the reaction of cyclohexylbutylamine with appropriate reagents under controlled conditions.

    Sulfonylation and sulfanylation: The intermediate is then subjected to sulfonylation and sulfanylation reactions to introduce the sulfonyl and sulfanyl groups.

    Final amination:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or continuous flow reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

    Purification techniques: Methods such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-cyclohexyl-N-[2-[2-(4-cyclohexylbutylamino)ethylsulfonylsulfanyl]ethyl]butan-1-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfonyl groups to thiols or other reduced forms.

    Substitution: The amine and sulfonyl groups can participate in substitution reactions with appropriate electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Thiols, reduced amines.

    Substitution products: Alkylated or acylated derivatives.

Scientific Research Applications

4-cyclohexyl-N-[2-[2-(4-cyclohexylbutylamino)ethylsulfonylsulfanyl]ethyl]butan-1-amine;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-cyclohexyl-N-[2-[2-(4-cyclohexylbutylamino)ethylsulfonylsulfanyl]ethyl]butan-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may:

    Bind to active sites: Inhibit enzyme activity by binding to the active site.

    Modulate receptor activity: Interact with receptors to modulate their signaling pathways.

    Alter cellular processes: Affect cellular processes by influencing molecular pathways.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine derivatives: Compounds with similar cyclohexylamine structures.

    Sulfonyl and sulfanyl compounds: Molecules containing sulfonyl and sulfanyl groups.

Uniqueness

4-cyclohexyl-N-[2-[2-(4-cyclohexylbutylamino)ethylsulfonylsulfanyl]ethyl]butan-1-amine;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

10027-64-2

Molecular Formula

C24H49ClN2O2S2

Molecular Weight

497.2 g/mol

IUPAC Name

4-cyclohexyl-N-[2-[2-(4-cyclohexylbutylamino)ethylsulfonylsulfanyl]ethyl]butan-1-amine;hydrochloride

InChI

InChI=1S/C24H48N2O2S2.ClH/c27-30(28,22-20-26-18-10-8-16-24-13-5-2-6-14-24)29-21-19-25-17-9-7-15-23-11-3-1-4-12-23;/h23-26H,1-22H2;1H

InChI Key

ALXTYWHNGUGXRC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCCCNCCSS(=O)(=O)CCNCCCCC2CCCCC2.Cl

Origin of Product

United States

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